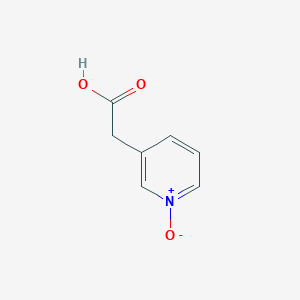

3-Pyridineaceticacid,1-oxide

Beschreibung

Historical Context and Evolution of Pyridine (B92270) N-Oxide Research

The exploration of pyridine N-oxides dates back to the early 20th century, with the first synthesis of pyridine-N-oxide reported by Jakob Meisenheimer. chemimpex.com Early research focused on understanding the fundamental properties and reactivity of these compounds. The oxidation of pyridine was initially achieved using peroxybenzoic acid. chemimpex.com Over the years, a variety of oxidizing agents have been employed, including peracetic acid, hydrogen peroxide in acetic acid, and m-chloroperoxybenzoic acid (m-CPBA), making the synthesis of pyridine N-oxides a well-established and versatile process in organic chemistry. chemimpex.comorgsyn.org The initial studies laid the groundwork for the extensive use of pyridine N-oxides as versatile intermediates in organic synthesis.

Structural Classification and Nomenclature of Pyridine N-Oxides

Pyridine N-oxides are classified as heterocyclic N-oxides. The nomenclature for these compounds is straightforward. For the parent molecule, "pyridine N-oxide" or "pyridine-1-oxide" are commonly used names. foodb.ca When substituents are present on the pyridine ring, their positions are numbered relative to the nitrogen atom, which is designated as position 1. Therefore, the compound of focus in this article is named 3-Pyridineacetic acid, 1-oxide . This name indicates an acetic acid group attached to the carbon at the 3-position of the pyridine ring, with the nitrogen atom at position 1 being oxidized. The systematic IUPAC name for pyridine is azine, though this is less commonly used. echemi.com

The N-O bond in pyridine N-oxides is a significant structural feature. It is a dative, highly polar bond that gives the molecule a zwitterionic character. iarc.fr This polarity increases the water solubility and can decrease the membrane permeability of molecules containing this functional group. iarc.fr

Significance of Pyridine N-Oxides in Contemporary Chemical Research

Pyridine N-oxides are valuable compounds in modern chemical research due to their unique reactivity. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. This altered reactivity allows for the synthesis of a wide array of substituted pyridines that would be difficult to prepare from the parent pyridine.

In contemporary research, pyridine N-oxides are employed as:

Intermediates in organic synthesis : They serve as precursors for the introduction of various functional groups onto the pyridine ring. nih.gov

Ligands in coordination chemistry : The oxygen atom of the N-oxide group can coordinate to metal centers.

Oxidizing agents : In certain reactions, they can act as mild oxygen transfer reagents.

Building blocks for pharmaceuticals and agrochemicals : The pyridine N-oxide moiety is found in various biologically active molecules. chemimpex.com

A notable application is in the synthesis of pyridylacetic acid derivatives, which are important subunits in many pharmaceutical products. nih.gov The activation provided by the N-oxide facilitates the introduction of side chains, such as the acetic acid group. nih.gov

Scope of Academic Inquiry Focusing on 3-Pyridineaceticacid, 1-oxide

The academic inquiry into 3-Pyridineacetic acid, 1-oxide is primarily centered on its role as a synthetic intermediate. While its parent compound, 3-pyridineacetic acid, is a known metabolite of nicotine (B1678760) and other tobacco alkaloids, the N-oxide derivative is of interest for its synthetic utility. nih.govhmdb.ca

Research involving related structures, such as 4-pyridineacetic acid N-oxide, has demonstrated the utility of these compounds in the synthesis of complex molecules, including inhibitors of farnesyl-protein transferase, which have potential applications in cancer therapy. sci-hub.st The synthesis of such N-oxides is typically achieved through the oxidation of the corresponding ethyl pyridylacetate with an oxidizing agent like m-CPBA, followed by hydrolysis of the ester. sci-hub.st

Recent studies have highlighted a three-component synthesis method for producing substituted pyridylacetic acid derivatives, which involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives. nih.gov This approach showcases the dual reactivity of the intermediates formed, acting first as nucleophiles and then as electrophiles. nih.gov Although this study focuses on a general methodology, it provides a direct pathway to derivatives that could be conceptually applied to or derived from 3-Pyridineacetic acid, 1-oxide .

The primary focus of research on this specific compound is therefore on its preparation and subsequent use as a building block to create more complex and potentially biologically active molecules.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7NO3 |

|---|---|

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

2-(1-oxidopyridin-1-ium-3-yl)acetic acid |

InChI |

InChI=1S/C7H7NO3/c9-7(10)4-6-2-1-3-8(11)5-6/h1-3,5H,4H2,(H,9,10) |

InChI-Schlüssel |

BEKIXDAHVQCUGC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C[N+](=C1)[O-])CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Pyridineaceticacid, 1 Oxide and Analogues

Direct N-Oxidation Routes for Pyridine (B92270) and its Carboxylic Acid Derivatives

The most straightforward approach to 3-Pyridineacetic acid, 1-oxide involves the direct N-oxidation of 3-Pyridineacetic acid. This transformation is a common reaction for pyridine compounds, converting the basic nitrogen atom into a more reactive N-oxide. wikipedia.org This modification alters the electronic properties of the ring, influencing its reactivity in subsequent chemical modifications.

Peroxy Acid Mediated Oxidations

Peroxy acids are the most common and traditional reagents for the N-oxidation of pyridines. abertay.ac.uk Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are frequently employed for this purpose. ontosight.aiorgsyn.org The reaction mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. wikipedia.org

The general reaction is as follows: C₅H₅N + RCO₃H → C₅H₅NO + RCO₂H wikipedia.org

For the synthesis of 3-Pyridineacetic acid, 1-oxide, 3-Pyridineacetic acid would be treated with a suitable peroxy acid in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure complete conversion and minimize potential side reactions, such as oxidation of the acetic acid side chain. While specific examples for 3-Pyridineacetic acid are not abundant in the literature, the oxidation of related pyridine carboxylic acids, like 4-pyridinecarboxylic acid, is well-established and proceeds via this method. ontosight.ai

Table 1: Common Peroxy Acids for Pyridine N-Oxidation

| Peroxy Acid | Abbreviation | Typical Solvents | Notes |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Chloroform, Dichloromethane | Commercially available, often used for its selectivity. orgsyn.org |

| Peracetic acid | PAA | Acetic acid, Water | A strong oxidant, often prepared in situ from acetic acid and hydrogen peroxide. orgsyn.orggoogle.com |

| Perbenzoic acid | Chloroform, Benzene | One of the earliest peracids used for pyridine N-oxidation. abertay.ac.uk | |

| Monoperoxyphthalic acid | Used for converting cyclic anhydrides to monoperoxyacids. wikipedia.org |

Alternative Oxidant Systems and Their Selectivity

Beyond traditional peroxy acids, a variety of other oxidant systems have been developed for the N-oxidation of pyridines, often with improved safety profiles or selectivity. Hydrogen peroxide in the presence of a catalyst or in acidic media is a common alternative. For instance, hydrogen peroxide in acetic acid can be used, although reaction times can be variable. orgsyn.org

More advanced systems include the use of hydrogen peroxide with metal catalysts. Catalytic N-oxidation of alkylpyridines using hydrogen peroxide and a water-soluble phosphotungstic acid catalyst has been studied for industrial applications. tamu.edu Another alternative is the use of Oxone® (potassium hydrogen persulfate), which is an inexpensive and safer alternative to m-CPBA for many oxidation reactions, including pyridine N-oxidation. orgsyn.org

Maleic anhydride (B1165640) derivatives have also been explored as catalysts for N-oxidation using hydrogen peroxide. rsc.org The choice of catalyst can be crucial for substrates with different electronic properties. For example, 2,3-dimethylmaleic anhydride (DMMA) is effective for electron-rich pyridines, while 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) is more suitable for electron-deficient pyridines. rsc.org

Recent developments have also focused on enantioselective N-oxidation of pyridines using chiral catalysts, which could be relevant for the synthesis of chiral analogs of 3-Pyridineacetic acid, 1-oxide. nih.govchemrxiv.org

Synthesis of the Pyridine Core with Subsequent N-Oxidation

An alternative synthetic strategy involves the construction of the substituted pyridine ring first, followed by the N-oxidation step as described previously. This approach allows for greater flexibility in introducing various substituents onto the pyridine core.

Cycloaddition and Annulation Strategies for Pyridine Ring Formation

The formation of the pyridine ring can be achieved through various cycloaddition and annulation reactions. The Hantzsch pyridine synthesis is a classical method involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. rsc.orgmdpi.com While versatile, this method often requires a subsequent oxidation step to form the aromatic pyridine ring.

More modern approaches include [3+3] annulation reactions. For example, a copper-catalyzed strategy for the synthesis of diverse pyridines through the [3+3] annulation of ketones with oxime acetates has been reported. rsc.orgresearchgate.net Another strategy involves the Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides to produce substituted pyridines. beilstein-journals.org

Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes or alkyne surrogates also provide a route to highly substituted pyridines. whiterose.ac.uk These methods offer regiocontrol and can be used to synthesize pyridines with specific substitution patterns that might be difficult to achieve through other means.

Functionalization of Pyridine Rings Pre-Oxidation

Before the N-oxidation step, the pre-formed pyridine ring can be functionalized to introduce the desired acetic acid side chain at the 3-position. If starting with a simpler pyridine derivative, such as 3-picoline (3-methylpyridine), the methyl group can be converted into an acetic acid group. This can be achieved through side-chain halogenation followed by cyanation and subsequent hydrolysis of the nitrile.

Alternatively, direct carboxylation of metallated picolines has been investigated. abertay.ac.uk For instance, the reaction of 2,3-dimethylpyridine with phenyllithium (B1222949) followed by carboxylation yields ethyl 3-methyl-2-pyridylacetate. abertay.ac.uk A similar strategy could potentially be applied to introduce an acetic acid moiety at the 3-position of a suitably substituted pyridine precursor.

Advanced Synthetic Approaches to 3-Pyridineaceticacid, 1-oxide Frameworks

Advanced synthetic methodologies focus on improving the efficiency, selectivity, and environmental footprint of the synthesis. This includes the development of novel catalytic systems and one-pot procedures.

For instance, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) provides an eco-friendly route to multi-aryl-substituted pyridines. acs.org While not directly applicable to 3-Pyridineacetic acid, the principles of multicomponent reactions could be adapted.

In the context of N-oxidation, the development of catalytic enantioselective methods represents a significant advancement. nih.govchemrxiv.org These methods utilize chiral catalysts, such as aspartic acid-containing peptides, to achieve asymmetric N-oxidation, which is crucial for the synthesis of enantiomerically pure pharmaceutical intermediates. nih.govchemrxiv.org

Furthermore, flow chemistry approaches are being explored for N-oxidation reactions to enhance safety and control over reaction parameters, particularly when using potentially hazardous reagents like peroxy acids.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Direct N-Oxidation | Oxidation of pre-existing 3-Pyridineacetic acid. | Straightforward, fewer steps. | Potential for side-chain oxidation, availability of starting material. |

| Pyridine Synthesis then N-Oxidation | Construction of the substituted pyridine ring followed by oxidation. | High flexibility in substitution patterns. | Can involve multiple steps, potentially lower overall yield. |

| Advanced Approaches | Use of modern catalytic systems, multicomponent reactions, or flow chemistry. | Improved efficiency, selectivity, and safety. | May require specialized catalysts or equipment. |

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of C-C and C-heteroatom bonds in the synthesis of pyridine rings and their derivatives. nih.gov These reactions often provide high yields and excellent regioselectivity, which are crucial for constructing specifically substituted pyridines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely employed. researchgate.net For instance, the Suzuki-Miyaura coupling of potassium 2-pyridyl trifluoroborate with various aryl or heteroaryl halides, using a Pd(OAc)₂ catalyst and SPhos as a ligand, yields the corresponding biaryl pyridine derivatives in moderate to good yields. researchgate.net Another approach involves the palladium-catalyzed C–H arylation of pyridine amides, which can lead to the formation of multiply fused heterocyclic compounds. nih.gov The use of an appropriate phosphine (B1218219) ligand is often critical for achieving high yields in these intramolecular cyclization reactions. nih.gov

Recent developments have also focused on more direct methods, such as the C-H activation and subsequent functionalization of the pyridine core. nih.gov Palladium catalysts have been successfully used for the direct arylation and alkenylation of pyridine N-oxides at the ortho position with high selectivity. acs.orgresearchgate.net These oxidative C-C bond formations proceed via the activation of a C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgresearchgate.net For example, the palladium-catalyzed reaction of pyridine N-oxides with unactivated arenes in the presence of a silver oxidant affords ortho-arylated products efficiently. acs.orgresearchgate.net

Furthermore, rhodium catalysts have been utilized for the regioselective C–H carboxymethylation of N-aryl 2-aminopyridines using vinylene carbonate. rsc.org This method demonstrates the versatility of transition metals beyond palladium in achieving specific functionalizations on the pyridine scaffold. rsc.org The development of cationic palladium(II)-catalyzed methods has also enabled the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes through a C–H alkenylation followed by an aza-6π-electrocyclization, a process that provides complete regioselectivity. rsc.orgacs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Potassium pyridine-2-trifluoroborates, Aryl/Heteroaryl halides | Biaryl Pyridines | Good yields for C-C bond formation | researchgate.net |

| Intramolecular C-H Arylation | Pd(OAc)₂ / PPh₃ | Pyridine amides with C-Br bond | Fused Heterocycles | High yield with appropriate ligand | nih.gov |

| Oxidative C-H Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-oxides, Alkenes | ortho-Alkenylated Pyridine N-oxides | Excellent regio- and stereoselectivity | acs.orgresearchgate.net |

| Oxidative C-H Arylation | Pd catalyst / Ag oxidant | Pyridine N-oxides, Unactivated arenes | ortho-Arylated Pyridine N-oxides | High site-selectivity | acs.orgresearchgate.net |

| C-H Alkenylation / Electrocyclization | Cationic Palladium(II) | α,β-Unsaturated oxime ethers, Alkenes | Multi-substituted Pyridines | Complete regioselectivity | rsc.orgacs.org |

| C-H Carboxymethylation | Rhodium complex | N-aryl 2-aminopyridines, Vinylene carbonate | C3-Alkylated Pyridines | High meta-selectivity | rsc.org |

| C-H Arylation | Copper catalyst | Pyridine N-oxides, Arylboronic esters | C2-Arylated Pyridines | Simple and practical synthesis | nih.gov |

Chemo- and Regioselective Functionalization of Pyridine N-Oxides

The N-oxide functionality in pyridine N-oxides significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of transformations and enabling unique regiochemical outcomes. The selective functionalization of these compounds is paramount for the synthesis of specific isomers like 3-Pyridineacetic acid, 1-oxide.

One powerful strategy involves the direct C-H functionalization of pyridine N-oxides. Palladium-catalyzed oxidative alkenylation, for instance, has been shown to proceed with excellent regioselectivity at the C2 position. acs.orgresearchgate.net This method is tolerant of various functional groups on both the pyridine N-oxide and the alkene coupling partner. acs.org

Beyond transition metal catalysis, novel approaches utilizing organometallic reagents have emerged. A notable example is the chemo- and regioselective C2-H alkylation of pyridine N-oxides using titanacyclopropanes, which are generated in situ. organic-chemistry.orgnih.govacs.orgacs.org This method exhibits remarkable double regioselectivity, controlling both the site of functionalization on the pyridine ring (C2/C6) and on the titanacyclopropane. organic-chemistry.orgacs.org This provides a general solution to the long-standing challenge of regioselectively functionalizing 3-substituted pyridines. organic-chemistry.orgacs.org The resulting titanated intermediate can be further functionalized with a variety of electrophiles, allowing for the introduction of complex alkyl groups. organic-chemistry.orgnih.govacs.org

Photocatalysis has also been harnessed for the functionalization of pyridine N-oxides. In one approach, pyridine N-oxides act as hydrogen atom transfer (HAT) precursors under visible light in the presence of an acridinium (B8443388) photoredox catalyst. acs.orgnih.gov This allows for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. nih.gov The oxygen-centered radicals generated from the pyridine N-oxides are key to this reactivity. acs.org In a photocatalyst-free system, pyridine N-oxides can serve as HAT reagents for the Minisci-type alkylation of electron-deficient heteroarenes through the formation of an electron-donor-acceptor (EDA) complex. rsc.org

A convenient three-component synthesis for pyridylacetic acid derivatives utilizes the dual reactivity of Meldrum's acid derivatives. acs.orgnih.govresearchgate.netchemrxiv.org In this process, the Meldrum's acid derivative first acts as a nucleophile, substituting an activated pyridine-N-oxide. Subsequently, it acts as an electrophile, undergoing ring-opening and decarboxylation upon reaction with a second nucleophile, such as an alcohol or amine. acs.orgnih.gov This one-pot approach allows for the synthesis of a diverse range of substituted 2-(pyridyl)acetic acid derivatives and demonstrates clean substitution at the 2-position when 4-substituted pyridine-N-oxides are used. nih.gov

Table 2: Selected Methods for Chemo- and Regioselective Functionalization of Pyridine N-Oxides This table is interactive. You can sort and filter the data.

| Method | Reagents/Catalyst | Type of Functionalization | Selectivity | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Oxidative Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | C-H Alkenylation | C2 (ortho) | High regio-, stereo-, and chemoselectivity | acs.orgresearchgate.net |

| Alkylation with Titanacyclopropanes | Titanacyclopropanes (from olefin + Grignard + Ti(OiPr)₄) | C-H Alkylation | C2/C6 | Addresses regioselective functionalization of 3-substituted pyridines | organic-chemistry.orgnih.govacs.org |

| Photoredox C-H Functionalization | Acridinium photoredox catalyst | Alkylation/Heteroarylation | - | Uses pyridine N-oxides as HAT precursors for C(sp³)-H bonds | acs.orgnih.gov |

| Photocatalyst-Free Alkylation | None (EDA complex formation) | Minisci-type Alkylation | - | Pyridine N-oxide acts as HAT reagent | rsc.org |

| Three-Component Synthesis | Meldrum's acid, Activating agent (e.g., TsCl), Nucleophile | Acetic acid derivative synthesis | C2 or C4 | Dual reactivity of Meldrum's acid as nucleophile and electrophile | acs.orgnih.gov |

Computational and Theoretical Investigations of 3 Pyridineaceticacid, 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in a molecule. This involves the calculation of bond lengths, bond angles, and dihedral angles. While specific DFT data for 3-Pyridineacetic acid, 1-oxide is not available, such studies on related compounds like pyridine (B92270) N-oxide and substituted pyridine carboxylic acids help in understanding the structural effects of the N-oxide group and the acetic acid substituent on the pyridine ring.

A hypothetical data table for optimized geometric parameters would typically look like this:

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | N1-O2 | --- |

| C3-C7 | --- | |

| C7-O8 | --- | |

| Bond Angle | O2-N1-C2 | --- |

| C3-C7-O8 | --- | |

| Dihedral Angle | C2-C3-C7-O8 | --- |

| Data for 3-Pyridineacetic acid, 1-oxide is not currently available in published literature. |

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy gap between them is a crucial parameter for determining chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive. For Lewis acid-base interactions, the concept involves the donation of electrons from the base's HOMO to the acid's LUMO.

For 3-Pyridineacetic acid, 1-oxide, the HOMO would likely be localized on the electron-rich regions, such as the N-oxide group and the carboxylic acid, while the LUMO would be distributed over the pyridine ring. The precise energies and the energy gap would require specific calculations.

A representative data table for frontier orbital analysis is shown below:

| Parameter | Energy (eV) |

| HOMO | --- |

| LUMO | --- |

| HOMO-LUMO Gap | --- |

| Specific computational data for 3-Pyridineacetic acid, 1-oxide is not available. |

Theoretical Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For pyridine derivatives, characteristic bands include the ring stretching modes and the vibrations of the substituent groups. The N-oxide group introduces a characteristic N-O stretching vibration.

A table of predicted vibrational frequencies would typically include:

| Frequency (cm⁻¹) | Assignment |

| --- | N-O stretch |

| --- | C=O stretch (acid) |

| --- | O-H stretch (acid) |

| --- | Pyridine ring stretches |

| Calculated vibrational frequencies for 3-Pyridineacetic acid, 1-oxide are not documented in available literature. |

Computations of Thermochemical Parameters

Computational methods can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These parameters are vital for understanding the thermodynamics of chemical reactions involving the compound. These calculations are typically performed using methods like G3 or G4 theory, which build upon foundational quantum mechanical calculations to achieve high accuracy.

An example of a thermochemical data table is as follows:

| Parameter | Value |

| Enthalpy of Formation (ΔfH°) | --- |

| Standard Entropy (S°) | --- |

| Heat Capacity (Cv) | --- |

| Specific thermochemical data for 3-Pyridineacetic acid, 1-oxide has not been found in published research. |

Molecular Dynamics Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into the dynamics of molecules in different phases.

Simulation of Solvation Effects and Intermolecular Interactions

The behavior of 3-Pyridineacetic acid, 1-oxide in solution is significantly influenced by its interactions with solvent molecules. Computational simulations are powerful tools for elucidating these effects. Density Functional Theory (DFT) calculations, often combined with polarizable continuum models (PCM), are employed to model the bulk solvent environment. For instance, the conductor-like polarizable continuum model (C-PCM) can be used to study solute-solvent interactions in various solvents. mdpi.com

For a more detailed understanding, explicit solvent molecules can be included in the calculations to model microsolvation. Studies on similar N-oxide derivatives have utilized both implicit and explicit solvation models to investigate proton transfer phenomena and the influence of polar environments. mdpi.com For example, ab initio calculations at the MP2/6–31G(d) level for a pyridine N-oxide derivative with a hydrogen-bonding center revealed that specific numbers of water molecules interact directly with the molecule, a finding confirmed by experimental data. researchgate.net Molecular dynamics (MD) simulations, particularly those based on ab initio methods (AIMD), can provide a dynamic picture of solvation. AIMD simulations have been successfully used to study speciation and ion-pair formation in pyridine/acetic acid mixtures, which serve as a model for the interactions expected for 3-Pyridineacetic acid, 1-oxide. aip.orgresearchgate.neturegina.ca These simulations track the movement and interactions of individual molecules over time, offering insights into the stability of solvated structures and the dynamics of hydrogen bonding.

The interaction energies between the solute and solvent molecules can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com Such analyses on related N-oxides have shown that while induction may play a minor role in homodimer formation, it is significant in the interaction with water molecules. mdpi.com Natural Bond Orbital (NBO) analysis further complements these studies by revealing charge transfer interactions between the solute and solvent. mdpi.com

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer | Investigates the flow of electron density between the solute and solvent molecules upon interaction. mdpi.com |

Analysis of Intermolecular Interactions

The solid-state structure and properties of 3-Pyridineacetic acid, 1-oxide are governed by a complex network of intermolecular interactions.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of non-covalent contacts. For a molecule like 3-Pyridineacetic acid, 1-oxide, with its hydrogen bond donors (carboxylic acid) and acceptors (N-oxide, carboxyl oxygen), this analysis is particularly revealing.

A study on the closely related compound, 3-Pyridinepropionic acid, utilized Hirshfeld surface analysis to explore the interactions between molecules on the crystal surface. researchgate.net The analysis involved generating 3D Hirshfeld surfaces mapped with properties like dnorm (which highlights contacts shorter than the van der Waals radii) and 2D fingerprint plots that summarize the types of interactions and their relative contributions. For 3-Pyridinepropionic acid, the analysis confirmed significant contributions from O···H, C···H/H···C, C···C, H···H, and N···H/H···N contacts, revealing that the crystal structure is stabilized mainly by H···H, H···O, and C···H contacts. researchgate.netresearchgate.net

Given the structural similarity, a Hirshfeld analysis of 3-Pyridineacetic acid, 1-oxide would be expected to yield similar insights, with the strong O-H···O=N or O-H···O=C hydrogen bonds appearing as distinct, bright red regions on the dnorm surface. The corresponding 2D fingerprint plots would quantify the percentage contribution of each type of contact to the total Hirshfeld surface area, providing a detailed picture of the crystal packing forces.

Table 2: Expected Intermolecular Contacts for 3-Pyridineacetic acid, 1-oxide from Hirshfeld Analysis (Based on Analogs)

| Contact Type | Expected Contribution | Description |

|---|---|---|

| O···H / H···O | High | Represents strong hydrogen bonds involving the carboxylic acid and N-oxide groups. researchgate.net |

| H···H | High | Abundant contacts due to the prevalence of hydrogen atoms on the molecular surface. researchgate.net |

| C···H / H···C | Significant | van der Waals interactions between the pyridine ring and acetic acid moiety. researchgate.net |

| C···C | Moderate | Stacking interactions between aromatic pyridine rings. researchgate.net |

| N···H / H···N | Moderate | Weaker hydrogen bonding or van der Waals contacts involving the pyridine nitrogen environment. researchgate.net |

| O···O | Low | Repulsive contacts, generally avoided in crystal packing. |

Hydrogen bonding is the dominant intermolecular force dictating the structure and properties of 3-Pyridineacetic acid, 1-oxide in condensed phases. The molecule contains a strong hydrogen bond donor (the carboxylic acid -OH group) and two potent acceptors (the N-oxide oxygen and the carbonyl oxygen). This combination allows for the formation of robust and intricate hydrogen-bonding networks, such as dimers and chains.

Computational studies on pyridine N-oxide/acid systems have shown that the geometry of the hydrogen bond can vary from a molecular O-H···N bond to a zwitterionic O-···H-N+ bond, indicating proton transfer. fu-berlin.de The strength and nature of these bonds are influenced by the acidity of the donor, the basicity of the acceptor, and the polarity of the environment. mdpi.com For 3-Pyridineacetic acid, 1-oxide, it is highly probable that strong hydrogen bonds form between the carboxylic acid of one molecule and the N-oxide group of another, leading to the formation of catemeric chains or cyclic dimers.

DFT calculations are instrumental in investigating these networks. By optimizing the geometry of molecular clusters (dimers, trimers, etc.), one can determine the most stable hydrogen-bonding motifs. The interaction energies can be calculated and corrected for basis set superposition error (BSSE) to accurately reflect the bond strength. NBO analysis can further characterize these bonds by quantifying the charge transfer from the proton acceptor's lone pair to the proton donor's antibonding orbital (σ*O-H). Studies on related systems have used these methods to explore proton transfer pathways along the hydrogen bond coordinate. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping out the potential reaction pathways of 3-Pyridineacetic acid, 1-oxide, offering insights into reactivity, selectivity, and kinetics.

Identifying the transition state (TS) is a cornerstone of mechanistic studies. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. For reactions involving 3-Pyridineacetic acid, 1-oxide, such as the esterification of its carboxylic acid group or reactions at the N-oxide functionality, DFT calculations are the method of choice for locating transition states.

Methodologies like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are used to find the TS structure. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been located and characterized, an energetic profile of the chemical transformation can be constructed. This profile, often depicted as a reaction coordinate diagram, plots the relative energies of all species along the reaction pathway.

The relative energies (ΔE) and Gibbs free energies (ΔG) are calculated, with the latter being crucial for understanding reaction feasibility and spontaneity at a given temperature. The activation energy (Ea or ΔG‡) is the energy difference between the reactants and the highest-energy transition state, which governs the reaction rate.

Computational studies on the reactivity of pyridine N-oxides have used such energetic profiling to rationalize their "supernucleophilicity" in acyl transfer reactions, demonstrating that the transition state is uniquely stabilized by conjugation. researchgate.net In studies of catalytic cycles, such as the enantioselective N-oxidation of pyridines, DFT is used to map the entire cycle, including all intermediates and transition states, to understand the origin of catalysis and enantioselectivity. nih.gov For 3-Pyridineacetic acid, 1-oxide, one could computationally profile a reaction like its reduction back to 3-pyridineacetic acid. This would involve calculating the energies of the reactant, the transition state for oxygen transfer to a reducing agent, and the final product, thus providing a complete energetic picture of the transformation. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Pyridineacetic acid, 1-oxide |

| 3-Pyridinepropionic acid |

| 3-pyridineacetic acid |

| Water |

| Pyridine |

Chemical Reactivity and Transformation Studies of 3 Pyridineaceticacid, 1 Oxide

Role as an Oxidizing Agent in Organic Reactions

Pyridine (B92270) N-oxides are recognized as versatile and mild nucleophilic oxidants, capable of participating in a range of oxidative transformations, often in the presence of metal catalysts. google.com This oxidizing ability stems from the nature of the nitrogen-oxygen bond, which has a bond dissociation energy of approximately 63.3 kcal/mol in pyridine N-oxide, rendering it susceptible to heterolytic cleavage. google.com

Catalytic Oxidations Mediated by 3-Pyridineaceticacid, 1-oxide or its Derivatives

While specific studies detailing the catalytic use of 3-Pyridineacetic acid, 1-oxide as an oxidant are not extensively documented, the broader class of pyridine N-oxides is known to participate in catalytic oxidation cycles. For instance, catalytic, enantioselective N-oxidation of substituted pyridines has been achieved using aspartic acid-containing peptides, where the aspartyl side chain cycles between free acid and peracid forms. uchicago.edu This suggests that the carboxylic acid moiety in 3-Pyridineacetic acid, 1-oxide could potentially play a role in mediating catalytic processes.

In a biomolecule-inspired catalytic cycle, a catalyst can activate an oxidant, which then transfers an oxygen atom to the pyridine substrate to form the N-oxide. The catalyst is then regenerated to complete the cycle. Both the pyridine substrate and the resulting N-oxide product can act as transient co-catalysts in some systems. uchicago.edu

Table 1: Illustrative Examples of Catalytic N-Oxidation of Pyridines (Note: This table is based on general findings for pyridine N-oxides due to a lack of specific data for 3-Pyridineacetic acid, 1-oxide.)

| Catalyst System | Oxidant | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Aspartic acid-containing peptide | Urea-Hydrogen Peroxide | 2-Arylpyridine | 2-Arylpyridine N-oxide | High | Up to 99% | uchicago.edu |

| Methyltrioxorhenium (MTO) | H₂O₂ | 3-Substituted Pyridines | 3-Substituted Pyridine N-oxides | High | N/A | google.com |

| Mn(TDCPP)Cl | H₂O₂ | Pyridine Derivatives | Pyridine N-oxides | Good | N/A | google.com |

Stoichiometric Oxidation Processes and Substrate Scope

As stoichiometric oxidants, pyridine N-oxides are effective in various transformations. Their utility is often realized in metal-catalyzed reactions where they act as the terminal oxidant, regenerating the active catalytic species. The oxygen atom of the N-oxide possesses sufficient nucleophilicity to be a mild oxidant, yet the molecule itself is nearly non-basic. google.com

Due to a lack of specific studies on 3-Pyridineacetic acid, 1-oxide as a stoichiometric oxidant, the substrate scope is illustrated with examples from the broader family of pyridine N-oxides. These compounds have been employed in the oxidation of a variety of substrates.

Table 2: Representative Substrate Scope for Oxidations Using Pyridine N-Oxides (Note: This table presents a general substrate scope for pyridine N-oxides as specific data for 3-Pyridineacetic acid, 1-oxide is not available.)

| Substrate Type | Reaction Type | Product Type | Comments |

| Alkynes | Oxidation | α-Oxo carbenes | Can occur intramolecularly without a metal catalyst. google.com |

| Alkenes | Epoxidation | Epoxides | Often mediated by metal catalysts. |

| Sulfides | Oxidation | Sulfoxides | A common and efficient transformation. |

| Phosphines | Oxidation | Phosphine (B1218219) oxides | Readily occurs due to the oxophilicity of phosphorus. |

Participation in C-H Activation and Functionalization

The pyridine N-oxide moiety is a key player in directing and facilitating the activation of C-H bonds, a cornerstone of modern synthetic chemistry for creating complex molecules in a more efficient and atom-economical manner.

Mechanistic Studies of Gif-Type Oxidation Systems Utilizing Pyridine N-Oxides

While specific studies on the use of 3-Pyridineacetic acid, 1-oxide in Gif-type oxidation systems are not prominent in the literature, the general principles of such systems often involve high-valent iron species and an oxidant. Pyridine N-oxides can serve as precursors to oxygen-centered radicals which are capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds. berkeley.edu

In photoredox catalyzed C-H functionalization reactions, pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors. Upon single-electron oxidation, they form N-oxy radicals. These electrophilic species can abstract a hydrogen atom from a C-H substrate, generating an alkyl radical that can then undergo further reactions. berkeley.edu This process allows for the functionalization of tertiary, secondary, and even primary C-H bonds. berkeley.edu

Transition Metal-Catalyzed C-H Bond Functionalization with Pyridine N-Oxide Ligands

The N-oxide group in pyridine N-oxides can act as a directing group in transition metal-catalyzed C-H functionalization reactions, guiding the catalyst to a specific C-H bond, typically at the C2 position of the pyridine ring. nih.gov This has been extensively studied for reactions like arylation, alkylation, and alkenylation.

Mechanistic studies on the direct arylation of pyridine N-oxide have revealed complex catalytic cycles. For instance, in palladium-catalyzed reactions, evidence suggests a cooperative catalysis between two distinct palladium centers. One palladium fragment may activate the C-H bond, and the resulting intermediate transfers the heteroaryl group to a second palladium center where C-C bond formation occurs. thieme-connect.de

The carboxylic acid group in 3-Pyridineacetic acid, 1-oxide could potentially influence the coordination to the metal center and the regioselectivity of the C-H activation, possibly acting as a secondary coordinating site. Palladium-catalyzed β-methylene C–H activation of carboxylic acids has been shown to be achievable with the use of specific pyridine-pyridone ligands. dntb.gov.ua

Table 3: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridine N-Oxides (Note: This table provides general examples for pyridine N-oxides as specific data for 3-Pyridineacetic acid, 1-oxide is limited.)

| Catalyst | Coupling Partner | Reaction Type | Product | Reference |

| Pd(OAc)₂ | Potassium (hetero)aryltrifluoroborates | Arylation | 2-Arylpyridine N-oxides | researchgate.net |

| Pd(OAc)₂/dppf | Nonactivated secondary alkyl bromides | Alkylation | 2-Alkylpyridine N-oxides | |

| Rh(I) catalyst | Alkyne | Alkenylation | 8-Alkenylquinoline N-oxide |

Cycloaddition and Annulation Reactions Involving the Pyridine N-Oxide Moiety

The pyridine N-oxide functionality can participate as a 1,3-dipole in cycloaddition reactions, providing a route to various heterocyclic structures.

Heteroaromatic N-oxides are capable of reacting as 1,3-dipoles in [3+2]-cycloaddition reactions, particularly with electron-deficient alkenes. This reactivity opens pathways to the synthesis of complex, fused heterocyclic systems. For example, the dipolar cycloaddition between a quinoline (B57606) N-oxide and N-methyl maleimide (B117702) proceeds readily at ambient temperature.

Furthermore, pyridine derivatives can be synthesized via formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones. While this does not directly involve the N-oxide as a reactant, it highlights the broader context of cycloaddition chemistry in accessing substituted pyridines. Annulation reactions, such as the rhodium(III)-catalyzed annulation between an oxime and an α-diazo-β-keto ester, can provide access to multi-substituted pyridine N-oxides.

Table 4: General Cycloaddition Reactions of Heteroaromatic N-Oxides (Note: This table is based on the general reactivity of heteroaromatic N-oxides due to the absence of specific data for 3-Pyridineacetic acid, 1-oxide.)

| N-Oxide | Dipolarophile/Reaction Partner | Reaction Type | Product | Reference |

| Quinoline N-oxide | N-Methyl maleimide | [3+2] Cycloaddition | Diastereomeric cycloadducts | |

| Pyridine N-oxide | Phenyl isocyanate | 1,3-Dipolar cycloaddition | Charge-transfer complexes leading to cycloadducts | |

| Imidazole (B134444) N-oxide | Difluoroalkenes | (3+2)-Cycloaddition followed by rearrangement | Bis(o-azaheteroaryl)methane derivatives |

researchgate.netresearchgate.net-Dipolar Cycloadditions

The N-oxide functionality in pyridine derivatives can act as a 1,3-dipole, making it a potential candidate for researchgate.netacs.org-dipolar cycloaddition reactions with various dipolarophiles. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. However, a comprehensive search of chemical databases and scholarly articles reveals no specific studies or documented examples of 3-Pyridineacetic acid, 1-oxide undergoing researchgate.netresearchgate.net-dipolar cycloadditions. The influence of the acetic acid side chain on the electronic properties and steric accessibility of the N-oxide dipole in this specific molecule has not been investigated.

Hetero-Diels-Alder Reactions and Derivatives

Pyridine N-oxides can, in some cases, function as heterodienes in hetero-Diels-Alder reactions, leading to the formation of bicyclic adducts. This reactivity provides a route to complex nitrogen-containing scaffolds. Yet, there is no available research detailing the participation of 3-Pyridineacetic acid, 1-oxide in such transformations. The electronic demand of the pyridine ring system, potentially altered by the acetic acid moiety, and its viability as a diene component in this context remain unexplored.

Derivatization Strategies for Analytical Enhancement and Novel Chemical Entities

The modification of a parent compound to enhance its analytical detection or to create new molecules with potentially altered biological or chemical properties is a cornerstone of chemical research. For 3-Pyridineacetic acid, 1-oxide, specific derivatization strategies are not well-documented.

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

The attachment of chromophoric or fluorophoric groups is a common strategy to enable or enhance the detection of a molecule by UV-Visible or fluorescence spectroscopy. This is particularly useful in analytical and bioanalytical assays. Despite the general applicability of this approach, there are no published methods detailing the specific conjugation of chromophores or fluorophores to 3-Pyridineacetic acid, 1-oxide. The synthetic protocols, reaction conditions, and spectroscopic properties of such derivatives have not been reported.

Isotope Labeling for Mechanistic and Quantitative Analysis

Isotope labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis, particularly in mass spectrometry-based methods. While general methods for the isotope labeling of pyridine rings exist, specific protocols for the introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the 3-Pyridineacetic acid, 1-oxide molecule are not described in the literature. Consequently, there is no data available on the use of isotopically labeled 3-Pyridineacetic acid, 1-oxide in mechanistic studies or as an internal standard for quantitative assays.

Mechanistic Investigations of Chemical Reactions Involving 3 Pyridineaceticacid, 1 Oxide

Characterization of Reactive Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient reactive intermediates. In reactions involving pyridine (B92270) N-oxides, several types of intermediates have been proposed and studied.

In palladium-catalyzed direct arylation reactions, which are used for the formation of C-C bonds, the mechanism can involve organometallic intermediates. For instance, in reactions analogous to those studied with pyridine N-oxide, a proposed mechanism involves the formation of a palladacycle intermediate. nih.govnih.gov The reaction of 3-Pyridineaceticacid, 1-oxide with an aryl halide in the presence of a palladium catalyst could proceed through an initial oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the pyridine N-oxide. Subsequent C-H activation at the C2 position of the pyridine ring would lead to the formation of a five-membered palladacycle. This intermediate can then undergo reductive elimination to yield the 2-aryl-3-pyridineaceticacid, 1-oxide and regenerate the Pd(0) catalyst.

Another class of reactive intermediates relevant to the chemistry of N-oxides are radical species. The N-O bond in pyridine N-oxides can undergo homolytic cleavage under thermal or photochemical conditions to generate a pyridinyl radical and an oxygen radical. These highly reactive species can then participate in a variety of subsequent reactions.

Table 1: Spectroscopic Data for a Hypothetical Palladacycle Intermediate

| Spectroscopic Technique | Characteristic Signature |

| 1H NMR | Shift in the resonance of the C2-proton of the pyridine ring. |

| 13C NMR | Appearance of a new signal corresponding to the Pd-C bond. |

| Mass Spectrometry | Detection of a molecular ion peak corresponding to the palladacycle. |

This table presents hypothetical data based on known palladium intermediates of similar pyridine N-oxides.

Electron Transfer Pathways in Redox Reactions

The N-oxide group in 3-Pyridineaceticacid, 1-oxide can act as an oxidant, accepting electrons in redox reactions. The electron transfer pathways can be either direct or mediated. In biological systems, for example, microorganisms can utilize compounds with N-oxide functionalities as terminal electron acceptors in their respiratory chains. nih.gov While direct studies on 3-Pyridineaceticacid, 1-oxide in such systems are limited, analogies can be drawn from studies on other organic compounds.

The reduction of the N-oxide can proceed through a stepwise electron transfer mechanism. The initial one-electron reduction would lead to the formation of a radical anion. A subsequent electron transfer and protonation would then yield the corresponding pyridine derivative and water. The redox potential of the N-oxide group is a key factor determining the feasibility of such electron transfer processes.

In the context of microbial fuel cells, some gram-positive bacteria have been shown to utilize self-secreted electron shuttles to facilitate extracellular electron transfer to solid electron acceptors. nih.gov It is conceivable that 3-Pyridineaceticacid, 1-oxide could be reduced by such a mediated electron transfer mechanism, where a redox-active molecule secreted by the microorganism first reduces the N-oxide and is then re-oxidized at the anode of the fuel cell.

Proton Transfer Dynamics and Acidity/Basicity Modulation

The N-oxide group is a strong electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the ring nitrogen (if present) and can influence the acidity of the carboxylic acid group in the acetic acid moiety. The oxygen atom of the N-oxide group is also a potential proton acceptor.

Studies on the proton transfer dynamics in related systems, such as N-(3-pyridinyl)-2-pyridinecarboxamide, have revealed ultrafast excited-state intramolecular proton transfer (ESIPT) processes occurring on the picosecond timescale. rsc.org Upon photoexcitation, a proton can be transferred from a donor group to an acceptor site within the same molecule. For 3-Pyridineaceticacid, 1-oxide, intramolecular proton transfer from the carboxylic acid group to the N-oxide oxygen could potentially occur, especially in the excited state.

The acidity of the carboxylic acid proton in 3-Pyridineaceticacid, 1-oxide is expected to be influenced by the electronic effects of the N-oxide group. The electron-donating nature of the N-oxide would tend to decrease the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid.

Table 2: Estimated pKa Values for 3-Pyridineaceticacid and its 1-oxide

| Compound | Estimated pKa |

| 3-Pyridineacetic acid | ~5.5 |

| 3-Pyridineaceticacid, 1-oxide | ~6.0 |

These are estimated values based on the electronic effects of the N-oxide group.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentrations of the reactants. For reactions involving 3-Pyridineaceticacid, 1-oxide, the reaction order with respect to the N-oxide and other reactants can help to elucidate the rate-determining step.

In the palladium-catalyzed direct arylation of pyridine N-oxide, kinetic studies have shown that the reaction can be zero-order in the aryl halide under certain conditions, suggesting that the C-H activation step is rate-determining. nih.gov A similar kinetic behavior might be expected for the arylation of 3-Pyridineaceticacid, 1-oxide.

Table 3: Hypothetical Rate Law for the Direct Arylation of 3-Pyridineaceticacid, 1-oxide

| Reactant | Order |

| 3-Pyridineaceticacid, 1-oxide | 1 |

| Aryl Halide | 0 |

| Palladium Catalyst | 1 |

| Overall Rate Law | Rate = k[3-Pyridineaceticacid, 1-oxide][Pd Catalyst] |

This table presents a hypothetical rate law based on kinetic studies of similar reactions.

Applications in Advanced Organic Synthesis and Catalysis

Catalytic Systems Utilizing Pyridine (B92270) N-Oxide Derivatives as Ligands or Promoters

Pyridine N-oxide derivatives are effective electron-pair donors, a property that allows them to function as powerful ligands or promoters in various catalytic systems. nih.gov The oxygen atom of the N-oxide can coordinate with metal centers, influencing the electronic environment and, consequently, the reactivity and selectivity of the catalyst. wikipedia.org This coordination is pivotal in numerous metal-catalyzed reactions and has also paved the way for their use in organocatalysis.

In the domain of metal-catalyzed oxidations, pyridine N-oxide derivatives have demonstrated significant utility. They can act as both ligands to modulate a metal's catalytic activity and, in some cases, as the primary oxidant. For instance, pyridine N-oxide has been shown to promote cobalt-catalyzed methane oxidation using dioxygen, highlighting its role in activating challenging C-H bonds. nih.gov While specific studies detailing the performance of 3-Pyridineacetic acid, 1-oxide in this context are not prevalent, the general reactivity of the pyridine N-oxide class suggests its potential. The coordination of the N-oxide to a transition metal can stabilize high-oxidation-state intermediates and facilitate the catalytic cycle. A variety of transition metal complexes with pyridine N-oxide ligands are known, forming the basis for their application in catalysis. wikipedia.org

Table 1: Representative Metal-Catalyzed Reactions Promoted by Pyridine N-Oxide Derivatives

| Catalyst System | Substrate | Product | Promoter/Ligand | Key Finding |

| Cobalt Complex | Methane | Methylene (B1212753) bis(trifluoroacetate) | Pyridine N-oxide | Promotion of O2-mediated methane oxidation. nih.gov |

| Gold Complex | Terminal Alkynes | α-acetoxy ketones | 8-methylquinoline 1-oxide | Acts as an efficient oxidant in the conversion. |

The use of chiral pyridine N-oxides as organocatalysts is a rapidly expanding field in asymmetric synthesis. nih.gov These compounds function as Lewis bases, activating Lewis acidic reagents, particularly organosilicon compounds. nih.govresearchgate.net The high affinity of the N-oxide oxygen for silicon is a key factor in this activation. nih.govresearchgate.net This has been successfully applied to a range of stereoselective transformations.

Notable organocatalytic applications include:

Allylation, Propargylation, and Allenylation: Chiral pyridine N-oxides catalyze the addition of allylic, propargylic, and allenic silanes to aldehydes, producing valuable chiral secondary alcohols. nih.govmdpi.com

Aldol Reactions: They can facilitate aldol-type additions of trichlorosilyl enol ethers to aldehydes. researchgate.net

Ring-Opening of Epoxides: The activation of silicon-based nucleophiles by pyridine N-oxides enables the enantioselective ring-opening of meso-epoxides. nih.gov

While 3-Pyridineacetic acid, 1-oxide is not chiral itself, its derivatives could be designed to create a chiral environment, or it could be used as a non-chiral Lewis base catalyst in reactions where stereocontrol is not required. The nucleophilic character of the oxygen atom in the N-oxide is higher than that of the nitrogen in the parent pyridine, enhancing its catalytic ability. acs.org

Table 2: Examples of Organocatalytic Reactions Using Chiral Pyridine N-Oxides

| Reaction Type | Aldehyde Substrate | Catalyst Type | Enantiomeric Excess (ee) |

| Asymmetric Allylation | Benzaldehyde | Terpene-derived bipyridine N,N'-dioxides | Good enantioselectivities |

| Asymmetric Allylation | Aromatic Aldehydes | Biisoquinoline dioxide | Good enantioselectivities |

| Nitroaldol Reaction | Various | Chiral oxazoline substituted pyridine N-oxides | Up to 48% ee |

Synthetic Transformations Facilitated by 3-Pyridineaceticacid, 1-oxide

The bifunctional nature of 3-Pyridineacetic acid, 1-oxide, containing both a nucleophilic N-oxide and a carboxylic acid group, makes it a potentially versatile building block in organic synthesis. The N-oxide group dramatically alters the reactivity of the pyridine ring compared to its parent heterocycle. mdpi.com

The presence of the N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution. mdpi.com Specifically, it directs electrophilic attack to the 2- and 4-positions of the pyridine ring. wikipedia.org This allows for selective functionalization, which can be followed by deoxygenation to yield the substituted pyridine. For example, treatment of pyridine N-oxide with phosphorus oxychloride results in the formation of 2- and 4-chloropyridines. wikipedia.org This reactivity pattern suggests that 3-Pyridineacetic acid, 1-oxide could be used to synthesize substituted 3-pyridineacetic acid derivatives, which are important intermediates.

Pyridine N-oxides are considered valuable synthetic intermediates for the preparation of a wide range of functionalized N-heterocycles and biologically active compounds. researchgate.netmdpi.comresearchgate.net N-oxides derived from nicotinic acid, a related pyridine carboxylic acid, are precursors to pharmaceuticals like niflumic acid and pranoprofen. wikipedia.org By analogy, 3-Pyridineacetic acid, 1-oxide can serve as a precursor to more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation or other derivatizations, while the N-oxide allows for modification of the pyridine ring.

Contribution to Sustainable Chemistry Methodologies

The application of pyridine N-oxide derivatives in catalysis aligns with the principles of green and sustainable chemistry. The use of organocatalysts, such as pyridine N-oxides, avoids the need for potentially toxic and expensive metal catalysts. nih.gov Furthermore, catalytic methods, in general, reduce waste by allowing for reactions to proceed with high efficiency and selectivity using only substoichiometric amounts of the catalyst.

Efforts in sustainable chemistry involving pyridine N-oxides also include:

Biocatalysis: The use of microorganisms, such as Burkholderia sp. MAK1, for the regioselective N-oxidation of pyridine derivatives offers a green alternative to traditional chemical oxidation methods, which often employ harsh reagents. nbinno.com This biocatalytic approach simplifies the process and minimizes the formation of unwanted byproducts. nbinno.com

Novel Reduction Systems: A green process for the deoxygenation of pyridine N-oxides to the corresponding pyridines has been developed using iron powder with water as the hydrogen source, promoted by carbon dioxide. rsc.org This method avoids less environmentally friendly reducing agents. rsc.org

By promoting efficient reactions and enabling the use of more environmentally benign processes, catalysts and intermediates based on the pyridine N-oxide scaffold contribute significantly to the development of sustainable chemical manufacturing. nbinno.com

Development of More Efficient and Selective Oxidants

Pyridine N-oxides are a versatile class of compounds that can function as powerful and selective oxidizing agents in a variety of organic transformations. The N-oxide moiety serves as an oxygen donor, and the reactivity of the parent pyridine ring can be modulated by the presence of various substituents. While specific research on 3-Pyridineacetic acid, 1-oxide as a foundational molecule for developing new oxidants is limited, the general principles governing the reactivity of substituted pyridine N-oxides provide a framework for understanding its potential.

The electronic properties of the pyridine ring are significantly altered upon N-oxidation, which can lead to unique reactivity. The development of more efficient and selective oxidants based on the pyridine N-oxide scaffold often involves the introduction of electron-withdrawing or electron-donating groups to fine-tune the oxidizing potential and steric environment of the N-O group. For instance, the introduction of electron-withdrawing groups can enhance the oxygen-transfer capabilities of the N-oxide.

In the context of 3-Pyridineacetic acid, 1-oxide, the acetic acid substituent at the 3-position can influence the molecule's solubility and its interaction with other reagents and catalysts. The carboxylic acid group could potentially participate in directing the oxidation of a substrate through hydrogen bonding or by acting as an internal ligand for a metal catalyst.

While comprehensive studies detailing the development of new oxidants derived directly from 3-Pyridineacetic acid, 1-oxide are not widely available in the current literature, the broader success of substituted pyridine N-oxides in challenging oxidation reactions suggests that this compound could serve as a valuable platform for future research in this area.

Solvent Effects and Reaction Condition Optimization for Reduced Environmental Impact

The choice of solvent and the optimization of reaction conditions are paramount in modern organic synthesis, with a strong emphasis on developing environmentally benign processes. The reactivity of polar molecules like 3-Pyridineacetic acid, 1-oxide is often highly dependent on the solvent system employed. Understanding these solvent effects is crucial for maximizing reaction efficiency and minimizing waste.

A comparative study on the reactivity of 3- and 4-pyridineacetic acid N-oxides with diazodiphenylmethane in a series of alcohol solvents has provided valuable insights into the influence of the solvent on the reaction rates. The rate constants for the reaction of 3-pyridineacetic acid N-oxide were determined in various alcohols, demonstrating a clear dependence on the nature of the solvent.

Below is an interactive data table summarizing the rate constants (k) for the reaction of 3-Pyridineacetic acid, 1-oxide with diazodiphenylmethane at 30°C in different alcohol solvents.

| Solvent | Rate Constant (k) (dm³ mol⁻¹ min⁻¹) |

|---|---|

| Methanol | 9.1 |

| Ethanol | 4.9 |

Furthermore, the optimization of other reaction parameters, such as temperature, catalyst loading, and reactant concentrations, in conjunction with the appropriate solvent choice, is a key strategy in green chemistry. For reactions involving 3-Pyridineacetic acid, 1-oxide, a thorough investigation of these parameters would be necessary to develop sustainable synthetic protocols. The goal is to achieve high yields and selectivity while minimizing energy consumption and the generation of hazardous byproducts. While specific green chemistry protocols for this compound are not extensively documented, the principles of solvent selection and reaction optimization provide a clear roadmap for future research aimed at reducing the environmental impact of its synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.